N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a synthetic small molecule featuring a chromeno[2,3-c]pyrazole core fused with a substituted arylacetamide moiety. Its structure integrates a bromophenyl group, a 3,4-dimethylphenyl substituent, and a methoxy group, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O4/c1-16-7-12-21(13-17(16)2)31-26(33)22-14-18-5-4-6-23(34-3)25(18)35-27(22)30(31)15-24(32)29-20-10-8-19(28)9-11-20/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYACMLRUEZZALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N2CC(=O)NC4=CC=C(C=C4)Br)OC5=C(C3)C=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Antioxidant Activity
Research indicates that compounds related to the chromeno[2,3-c]pyrazole structure exhibit significant antioxidant properties. For instance, derivatives of chromeno compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Potential
Studies have demonstrated that similar compounds possess anticancer activities. For example, chromeno derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review may share these properties due to structural similarities.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar chromeno compounds have been reported to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation . Further investigation is necessary to elucidate the specific enzymes affected by this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. A common approach is the one-pot multicomponent reaction, which streamlines the synthesis of complex heterocycles while maintaining high yields .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
- The target compound’s chromenopyrazole core introduces rigidity and planar geometry, contrasting with the flexible acetamide backbone of simpler analogues like the 3,4-difluorophenyl derivative .
- The 8-methoxy group in the target enhances electron density and may improve solubility compared to non-polar substituents.
Crystallographic and Hydrogen-Bonding Patterns
Table 2: Crystallographic Data Comparison
*Inferred from structural analogs and computational predictions.
Analysis :
- The dihedral angles in simpler acetamides (e.g., 66.4° between aryl planes in ) suggest twisted conformations that reduce steric clashes. The target’s fused chromenopyrazole system likely enforces coplanarity, affecting π-π stacking and intermolecular interactions.
- Both compounds utilize N–H⋯O and C–H⋯X (X = O, F) interactions for crystal packing, as described by graph set analysis .
Yield Comparison :
- Simpler acetamides achieve yields >80% under mild conditions , whereas the target’s multi-step synthesis may result in lower yields due to steric and electronic challenges.
Research Findings and Implications
- Structural Insights: The target’s chromenopyrazole core and methoxy group may improve binding affinity in enzyme pockets compared to simpler acetamides, though at the cost of synthetic complexity.
- Crystallography : SHELX software is critical for resolving complex structures, particularly hydrogen-bonding networks that dictate stability and solubility.
- Functional Versatility : The bromophenyl group in both compounds enhances electronic interactions, while fluorinated analogs prioritize metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
